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Compound of Interest

Compound Name: (-)-6-Aminocarbovir

Cat. No.: B1669710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Carbovir, a carbocyclic nucleoside analog, demonstrates potent in vitro activity against the

human immunodeficiency virus (HIV). However, its clinical utility is hampered by poor oral

bioavailability. To address this limitation, various prodrug strategies have been explored, aiming

to enhance its pharmacokinetic profile. This guide provides an objective in vivo comparison of

(-)-6-Aminocarbovir, a promising carbovir prodrug, with its parent drug and contextualizes its

performance with data from other related nucleoside reverse transcriptase inhibitors. The

information presented herein is supported by experimental data from preclinical studies.

Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of (-)-6-Aminocarbovir
and Carbovir following intravenous and oral administration in Sprague-Dawley rats. This data

provides a clear comparison of the prodrug's ability to deliver the active compound, Carbovir.

Table 1: Pharmacokinetic Parameters Following Intravenous Administration

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1669710?utm_src=pdf-interest
https://www.benchchem.com/product/b1669710?utm_src=pdf-body
https://www.benchchem.com/product/b1669710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
(-)-6-Aminocarbovir (20
mg/kg)

(-)-Carbovir (20 mg/kg)

Elimination Half-Life (t½) 11.3 ± 3.3 min[1] 21.4 ± 4.37 min[2]

Total Body Clearance 115.7 ± 32.6 mL/min/kg[1] 55.2 ± 13.8 mL/min/kg[2]

Volume of Distribution (Vd) Not Reported 1123 ± 250 mL/kg[2]

Fraction Excreted Unchanged

in Urine
0.28 ± 0.06[1] Not Reported

Fraction Metabolized to (-)-

Carbovir
0.48 ± 0.14[1] Not Applicable

Table 2: Pharmacokinetic Parameters Following Oral Administration

Parameter
(-)-6-Aminocarbovir (40
mg/kg)

(-)-Carbovir (60 mg/kg)

Bioavailability of (-)-Carbovir 46.2 ± 9.9%[1] ~10.1 ± 3.5%[2]

Maximum Concentration

(Cmax) of (-)-Carbovir
1.65 ± 0.7 µg/mL[1]

1.00 µg/mL (at 60 mg/kg dose)

[1]

Time to Maximum

Concentration (Tmax) of (-)-6-

Aminocarbovir

0.39 hr (at 60 mg/kg dose)[3] Not Applicable

Oral Bioavailability of (-)-6-

Aminocarbovir

46% (plasma AUC

comparison)[3]
Not Applicable

Experimental Protocols
The data presented in this guide is derived from in vivo studies conducted in male Sprague-

Dawley rats. The following methodologies were employed in the key experiments:

Pharmacokinetic Study of (-)-6-Aminocarbovir and (-)-Carbovir[1][2]

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic evaluations.
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Study Design: A randomized, three-way crossover design was implemented for the

comparative study of (-)-6-Aminocarbovir.

Drug Administration:

Intravenous (IV) Infusion: A 20 mg/kg dose of (-)-6-Aminocarbovir or (-)-Carbovir was

administered.

Oral Gavage: A 40 mg/kg oral dose of (-)-6-Aminocarbovir or a 60 mg/kg oral dose of (-)-

Carbovir was administered.

Sample Collection:

Blood samples were collected over a period of 480 minutes.

Urine samples were collected for up to 48 hours.

Analytical Method: The concentrations of the compounds in the collected samples were

analyzed using reversed-phase high-pressure liquid chromatography (HPLC).

Washout Period: A 2- to 3-day washout period was observed between treatments in the

crossover study.

Visualizing the Prodrug Strategy
The following diagrams illustrate the metabolic conversion of the prodrug and the experimental

workflow.
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Caption: Metabolic activation of (-)-6-Aminocarbovir to (-)-Carbovir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-other-carbovir-prodrugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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